methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
Description
Methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate (CAS: 1005583-27-6) is a benzoate ester derivative featuring a substituted pyrazole moiety. Its molecular formula is C₁₄H₁₇N₃O₂, with a molecular weight of 259.31 g/mol . The compound consists of a methyl benzoate backbone linked to a 4-amino-3,5-dimethylpyrazole group.
Properties
IUPAC Name |
methyl 2-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-13(15)10(2)17(16-9)8-11-6-4-5-7-12(11)14(18)19-3/h4-7H,8,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGJDAMKMVRZGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2C(=O)OC)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the use of phenylhydrazine and a 1,3-dicarbonyl compound under acidic conditions to form the pyrazole ring . Industrial production methods may involve the use of transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes to enhance yield and efficiency .
Chemical Reactions Analysis
Methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Pyrazole derivatives are used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dihydrofolate reductase in Plasmodium species, which is crucial for DNA synthesis and cell replication . This inhibition leads to the suppression of parasite growth and replication.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-Substituted Benzoate Derivatives
Methyl 4-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
- Molecular Formula : C₁₄H₁₆ClN₃O₂
- Molecular Weight : ~293.45 g/mol (calculated)
- Key Differences: Replaces the amino group with a chloro substituent at the 4-position of the pyrazole ring.
- Implications: The chloro group increases electronegativity and may enhance stability compared to the amino analog. Chlorinated pyrazoles are often utilized as building blocks in medicinal chemistry due to their metabolic resistance .
Methyl 4-[(4-Methoxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate (Hypothetical)
Quinoline-Linked Piperazine Esters ()
Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) share the benzoate ester motif but incorporate a quinoline-piperazine core.
- Molecular Formula : C₂₈H₂₅N₃O₃
- Molecular Weight : 451.52 g/mol
- Key Differences: The quinoline moiety and piperazine linkage introduce aromaticity and basicity, which are absent in the target compound. These features are critical for interactions with biological targets, such as enzymes or receptors.
- Synthesis : Synthesized via crystallization in ethyl acetate, yielding solids characterized by ¹H NMR and HRMS .
Sulfonylurea Herbicides ()
Compounds like Bensulfuron-methyl (C₁₆H₁₈N₄O₇S) and Primisulfuron-methyl feature benzoate esters but with sulfonylurea groups instead of pyrazole substituents.
- Molecular Weight : ~410.4 g/mol (Bensulfuron-methyl)
- Key Differences : The sulfonylurea group confers herbicidal activity by inhibiting acetolactate synthase (ALS). In contrast, the pyrazole group in the target compound may interact with different biological pathways.
- Applications : Widely used as herbicides, highlighting how ester functionalization directs agrochemical utility .
Structural and Functional Data Table
Research Findings and Implications
- Synthesis and Characterization: The target compound and its analogs are typically synthesized via nucleophilic substitution or esterification, followed by crystallization (e.g., ethyl acetate for quinoline derivatives ). Characterization relies on ¹H NMR and HRMS, standard for verifying purity and structure.
- Applications : While sulfonylurea derivatives target ALS enzymes in plants, pyrazole-substituted benzoates may exhibit pharmacological activity (e.g., kinase inhibition or anti-inflammatory effects), warranting further study.
Biological Activity
Methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, and presents relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 248.28 g/mol. The compound features a benzoate moiety attached to a pyrazole derivative, which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing pyrazole rings. For instance, derivatives similar to this compound have shown significant activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Testing
A study evaluated the antibacterial efficacy of several pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial potential .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Pyrazole Derivative A | 0.0039 | S. aureus |
| Pyrazole Derivative B | 0.025 | E. coli |
Antifungal Activity
In addition to antibacterial properties, pyrazole derivatives have also demonstrated antifungal activity. Research indicates that certain modifications to the pyrazole structure can enhance antifungal potency.
Case Study: Antifungal Efficacy
A comparative study assessed the antifungal activity of several pyrazole derivatives against Candida albicans and Aspergillus niger. The results showed that specific structural features significantly influenced antifungal effectiveness.
| Compound | Inhibition Zone (mm) | Target Fungus |
|---|---|---|
| Compound X | 24 | C. albicans |
| Compound Y | 18 | A. niger |
Anticancer Activity
Emerging evidence suggests that compounds like this compound may exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings
In vitro studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation in various cancer lines, including breast and prostate cancer cells. The underlying mechanisms include the modulation of signaling pathways involved in cell survival and apoptosis.
Summary of Biological Activities
The biological activities of this compound underscore its potential as a therapeutic agent:
| Activity Type | Efficacy Level | Notes |
|---|---|---|
| Antibacterial | High | Effective against Gram-positive/negative bacteria |
| Antifungal | Moderate to High | Effective against common fungal pathogens |
| Anticancer | Promising | Induces apoptosis in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
